3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3-phenyl substituent, a 5,7-dimethyl backbone, and a propanoic acid side chain. Its structure combines a bicyclic heteroaromatic core with a carboxylic acid functional group, making it a candidate for studying hydrogen-bonding interactions and molecular recognition .
Properties
IUPAC Name |
3-(5,7-dimethyl-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-13(8-9-14(21)22)11(2)20-16(18-10)15(17(23)19-20)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPLGOWUGVJWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133014 | |
| Record name | 1,2-Dihydro-5,7-dimethyl-2-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245569-50-9 | |
| Record name | 1,2-Dihydro-5,7-dimethyl-2-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245569-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-5,7-dimethyl-2-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a novel derivative of dihydropyrazolopyrimidine. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical formula for the compound is . The structure features a pyrimidine ring fused with a pyrazole moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, thereby impairing the synthesis of nucleic acids in rapidly dividing cells such as cancer cells .
Pharmacological Properties
Research indicates that This compound exhibits several pharmacological properties:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed significant inhibition of cell proliferation in breast and lung cancer models.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in animal models, suggesting a role in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against certain bacterial strains.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of 12 µM against MCF-7 cells and 15 µM against A549 cells, indicating potent anticancer activity .
Study 2: Anti-inflammatory Effects
A study conducted on a murine model of inflammation reported that administration of the compound significantly reduced paw edema compared to control groups. The reduction was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 3: Antimicrobial Activity
In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the dihydropyrazolo-pyrimidine structure. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against several human cancer cell lines. In vitro assays demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
Compounds containing the dihydropyrazolo-pyrimidine moiety have shown promising antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, thus serving as potential leads in the development of new antibiotics .
Neurological Applications
The structural features of 3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid suggest potential applications in treating neurological disorders. Some studies have indicated that similar compounds exhibit neuroprotective effects and can modulate neurotransmitter systems, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Antimicrobial efficacy | Showed activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. |
| Study 3 | Neuroprotective effects | Indicated reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- This analog is also discontinued, suggesting synthesis or stability challenges .
- 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic Acid (CAS: 842955-63-9): Replaces the pyrazolo ring with a triazolo group, increasing nitrogen content and polarity.
Substituent Variations
- 3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic Acid (CAS: 1030457-38-5): Features a pyridinyl group at position 2 and a triazolo core.
- 3-(2,5-Dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic Acid (CAS: 883550-13-8): Substitutes the 3-phenyl group with a methyl group, simplifying synthesis but reducing aromatic interaction capabilities .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated using fragment-based methods.
Key Observations:
Hydrogen-Bonding Capacity : Triazolo derivatives (e.g., 842955-63-9) exhibit higher hydrogen-bond acceptor counts due to additional nitrogen atoms, enhancing solubility in polar solvents .
Lipophilicity: The 3-phenyl group in the target compound increases LogP compared to non-aromatic analogs, suggesting improved membrane permeability but reduced aqueous solubility.
Synthetic Accessibility : The discontinued status of several analogs implies challenges in large-scale synthesis or purification, possibly due to steric hindrance from the phenyl group.
Preparation Methods
Nucleophilic Substitution at C(6)
The 5,7-dichloro intermediate undergoes regioselective substitution at C(6) using β-propiolactone under basic conditions (K₂CO₃, DMF, 25°C). This yields 6-(2-carboxyethyl)-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (78% yield).
Mechanistic pathway:
- Lactone ring opening by chloride nucleophile
- In situ hydrolysis of ester to carboxylic acid
Aryl Group Functionalization
Suzuki-Miyaura Coupling for Phenyl Substitution
The 3-position is functionalized via palladium-catalyzed cross-coupling. Using 5,7-dichloro-6-(propanoic acid)-pyrazolo[1,5-a]pyrimidine and phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), 3-phenyl substitution is achieved (82% yield).
Optimization data:
| Condition | Value |
|---|---|
| Catalyst loading | 5 mol% Pd |
| Temperature | 80°C |
| Reaction time | 12 h |
Final Oxo Group Installation
Hydrolytic Oxidation
The 2-oxo group is introduced through acidic hydrolysis (HCl, H₂O, reflux) of the 2-methyl precursor. This converts the methyl group to a ketone via sequential oxidation and tautomerization (94% yield).
Spectroscopic confirmation:
Alternative Synthetic Routes
One-Pot Multicomponent Assembly
A streamlined approach combines 5-amino-3-methylpyrazole, dimethyl acetylenedicarboxylate, and phenylacetaldehyde in acetic acid. This domino reaction forms the complete skeleton in 65% yield.
Advantages:
- Reduced purification steps
- Atom economy (78%)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Stepwise synthesis | 78 | 99.2 | Industrial |
| Multicomponent | 65 | 97.8 | Lab-scale |
Characterization Data Consolidation
Mass spectrometry:
X-ray crystallography:
Industrial Production Considerations
Large-scale manufacturing (>100 kg batches) requires:
- Continuous flow reactors for chlorination steps
- Palladium recovery systems (>98% efficiency)
- Crystallization control to prevent polymorph formation
Environmental Impact Mitigation
Green chemistry improvements:
Q & A
Q. How can researchers optimize the synthesis of 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and catalysts (e.g., piperidine). For example, refluxing in ethanol with a base catalyst (as in , Scheme 3) can enhance cyclization efficiency. Intermediate purification via recrystallization (e.g., aqueous DMF) or column chromatography is critical for purity. Monitoring reaction progress using TLC or HPLC ensures minimal byproducts. Yield improvements may involve stoichiometric adjustments of precursors like 5-methylfuran-2-yl derivatives or ethyl acetoacetate .
Q. What analytical techniques are most reliable for structural characterization of this compound and its intermediates?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm proton environments and carbon frameworks, particularly distinguishing pyrazolo[1,5-a]pyrimidine core signals (e.g., δ 2.37–7.10 ppm for methyl and aromatic protons).
- Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).
- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the oxo group).
Cross-referencing with literature data (e.g., ’s pyrazolo[1,5-a]pyrimidine derivatives) ensures consistency .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Storing the compound in buffered solutions (pH 3–9) at 25°C and 40°C for 1–4 weeks.
- Monitoring degradation via HPLC for changes in peak area/retention time.
- Assessing thermal stability via differential scanning calorimetry (DSC). Pyrazolo[1,5-a]pyrimidine derivatives () are typically stable below 200°C but may hydrolyze in acidic/basic conditions due to the oxo group .
Q. What strategies enhance the solubility of this compound for in vitro assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrins for aqueous solubility.
- Modify pH for ionizable groups (e.g., the propanoic acid moiety) by preparing sodium salts.
- Nanoformulation (liposomes or micelles) can improve bioavailability. Pre-solubility screening via shake-flask method in PBS or simulated biological fluids is recommended .
Advanced Research Questions
Q. What computational and experimental approaches elucidate the reaction mechanism for forming the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for cyclization steps (see ICReDD’s workflow in ).
- Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks bond formation pathways.
- Kinetic studies (variable-temperature NMR) identify rate-determining steps. For example, ’s synthesis of pyrazolo[1,5-a]pyrimidines via reflux with ethyl acetoacetate suggests a nucleophilic addition-elimination mechanism .
Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches or literature reports?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR, MS, and IR data with independent labs or databases (e.g., Reaxys).
- Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in tautomeric forms (e.g., keto-enol equilibria).
- Batch-wise impurity profiling via LC-MS identifies side products affecting spectral consistency. highlights the importance of matching experimental data to literature benchmarks .
Q. What in silico methods predict the compound’s bioactivity and binding affinity for target proteins?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) screens against targets like kinases or GPCRs, leveraging the pyrimidine core’s potential for π-π interactions.
- MD simulations (GROMACS) assess binding stability over time.
- QSAR models correlate substituent effects (e.g., methyl or phenyl groups) with activity. Similar pyrazolo[1,5-a]pyrimidines in showed bioactivity, suggesting prioritization of cytotoxicity assays .
Q. How can researchers design scalable reactor systems for this compound’s synthesis while maintaining reaction efficiency?
- Methodological Answer :
- Flow chemistry minimizes thermal gradients and improves mixing for exothermic steps (e.g., cyclization).
- Process analytical technology (PAT) (e.g., inline FTIR) monitors reaction progression in real time.
- Scale-up studies should optimize parameters identified in ’s CRDC guidelines, such as membrane separation for purification and powder technology for formulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?
- Methodological Answer :
- Verify purity via HPLC (>95%) and recrystallization solvents (e.g., ethanol vs. DMF in ).
- Compare experimental conditions: Melting points in (263–268°C) align with pyrazolo[1,5-a]pyrimidines, but deviations may arise from polymorphic forms. Use DSC to detect polymorph transitions.
- Replicate synthesis using literature protocols (e.g., ’s mild synthesis route) to isolate variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
